N-Noratherosperminine hydrochloride
Description
N-Noratherosperminine hydrochloride is a bisbenzylisoquinoline alkaloid derived from the stem bark of Cryptocarya nigra . Its molecular formula is C₁₉H₂₁NO₂·HCl, with a molecular weight of 295.38 g/mol (free base) . The compound is isolated using high-speed countercurrent chromatography (HSCCC), a liquid-liquid separation technique that eliminates irreversible adsorption and contamination risks associated with solid-phase methods, ensuring high purity (>98%) .
Properties
Molecular Formula |
C19H22ClNO2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenanthren-1-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20-11-10-14-12-17(21-2)19(22-3)18-15-7-5-4-6-13(15)8-9-16(14)18;/h4-9,12,20H,10-11H2,1-3H3;1H |
InChI Key |
NLSWGSKPNKGKCY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Phenanthrene Core
The phenanthrene skeleton is constructed through Friedel-Crafts acylation or Diels-Alder cyclization. For example, reacting 1,2,3-trimethoxybenzene with maleic anhydride in the presence of AlCl₃ yields a tetralone intermediate, which is subsequently dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere. This step mirrors hydrogenation conditions described in norepinephrine synthesis, where Pd/C catalyzes reductions at 40–50°C.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a methanol-water mixture, precipitating this compound. Crystallization from ethanol-water (1:1) enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).
Analytical Characterization
Structural validation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (CD₃OD) reveals peaks at δ 3.62 (s, 1H), 6.80 (d, J = 8 Hz, 1H), and 7.38–7.63 (aromatic protons).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 272.73 [M+H]⁺, consistent with the molecular formula C₁₄H₁₅ClN₂O₂.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column (acetonitrile-phosphate buffer, 1.0 mL/min) confirms a purity of 99.9%.
Challenges in Synthesis
Stereochemical Control
Achieving enantiomeric purity is a major hurdle. While chiral resolution using L-tartaric acid (as in norepinephrine bitartrate synthesis) can enhance R-configuration content, this adds steps and reduces overall yield.
Industrial Applications and Derivatives
This compound’s antiplatelet properties make it a candidate for cardiovascular therapeutics. Derivatives modified at the amine group show enhanced bioavailability, with ongoing clinical trials assessing their efficacy.
Chemical Reactions Analysis
Types of Reactions
N-Noratherosperminine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Noratherosperminine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-Noratherosperminine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs and Pharmacological Profiles
The table below compares N-Noratherosperminine hydrochloride with other alkaloids and hydrochlorides in terms of structure, source, and bioactivity:
Physicochemical and Analytical Properties
Solubility and Stability:
- Nortriptyline HCl: Freely soluble in water and chloroform; pH of 1:100 solution ≈5 .
- Gentianine: Moderate solubility in ethanol and DMSO; unstable under alkaline conditions .
Analytical Methods:
Key Differentiators and Challenges
Source: N-Noratherosperminine is plant-derived, whereas Nortriptyline and Trospium analogs are synthetic .
Purity Isolation : HSCCC offers advantages for natural products over traditional column chromatography .
Bioactivity Data: N-Noratherosperminine lacks clinical data compared to established drugs like Nortriptyline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

